molecular formula C18H16N2O3S2 B2949569 2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide CAS No. 338965-95-0

2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

Cat. No. B2949569
CAS RN: 338965-95-0
M. Wt: 372.46
InChI Key: OESSENJYHZDNEE-UHFFFAOYSA-N
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Description

The compound “2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide” is a chemical compound with the molecular formula C24H18F3N3O3S2 . It’s part of the thiazole family, which is a good pharmacophore nucleus due to its various pharmaceutical applications . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, and antimicrobial including antibacterial, antifungal, antimalarial, anticancer, antiallergic, antihypertensive, anti-inflammatory, and antipsychotic .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazole ring, which is a five-membered ring system containing a sulfur atom and two nitrogen atoms . The thiazole ring is a common and integral feature of a variety of natural products and medicinal agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 517.5 g/mol . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not available in the data I have.

Future Directions

Thiazole derivatives are a significant area of research due to their broad range of biological activities . Future research may focus on designing, synthesizing, and developing new thiazole derivatives with therapeutic potential as human drugs .

Mechanism of Action

properties

IUPAC Name

2-(3-methylphenyl)sulfonyl-N-(4-phenyl-1,3-thiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S2/c1-13-6-5-9-15(10-13)25(22,23)12-17(21)20-18-19-16(11-24-18)14-7-3-2-4-8-14/h2-11H,12H2,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESSENJYHZDNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)CC(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-methylphenyl)sulfonyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide

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